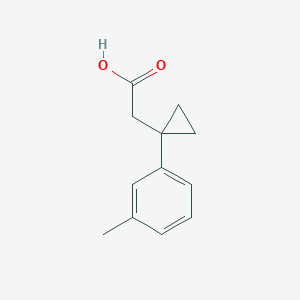![molecular formula C15H15N3OS2 B2832633 2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine CAS No. 477872-81-4](/img/structure/B2832633.png)
2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Wissenschaftliche Forschungsanwendungen
Solid-State Fluorescence Properties
Research has explored the synthesis of new fluorescent compounds, including 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine derivatives. These compounds exhibit strong solid-state fluorescence, making them potential candidates for applications in materials science, particularly in the development of fluorescent probes and sensors. The optical properties of these compounds have been thoroughly investigated through experimental and computational analyses (Yokota et al., 2012).
Structural Characterization
Another aspect of research involves the structural characterization of related compounds, such as N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide. These studies provide insights into the molecular conformation, crystal packing, and intermolecular interactions of these compounds, which are crucial for understanding their chemical reactivity and potential as building blocks in organic synthesis (Kant et al., 2012).
Potential Inhibitory Activities
Derivatives of 2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine have been explored for their potential inhibitory activities against biological targets such as mTOR, a critical enzyme involved in cell growth and metabolism. By modifying the morpholine group in these compounds, researchers have developed potent mTOR inhibitors with selectivity over related enzymes like PI3K, highlighting their potential therapeutic applications (Verheijen et al., 2010).
Antifungal Activities
Some derivatives have been investigated for their antifungal activities, contributing to the search for new antifungal agents that can be used to combat fungal infections. The synthesis and evaluation of these compounds in terms of their effectiveness against various fungal strains are crucial for advancing antifungal drug development (Konno et al., 1989).
Wirkmechanismus
Target of Action
The primary targets of 2-(Methylsulfanyl)-4-morpholino1It’s worth noting that derivatives of pyrido[2,3-d]pyrimidine, a similar structure, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic intervention .
Mode of Action
The exact mode of action of 2-(Methylsulfanyl)-4-morpholino1Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidine, have been shown to inhibit the activity of pi3k and protein tyrosine kinases . This inhibition could potentially lead to a decrease in the phosphorylation of downstream targets, thereby affecting various cellular processes .
Biochemical Pathways
While the specific biochemical pathways affected by 2-(Methylsulfanyl)-4-morpholino1These pathways are involved in cell survival, growth, proliferation, and metabolism .
Pharmacokinetics
The pharmacokinetic properties of 2-(Methylsulfanyl)-4-morpholino1
Result of Action
The molecular and cellular effects of 2-(Methylsulfanyl)-4-morpholino1Based on the known effects of similar compounds, it can be inferred that it may have potential antiproliferative effects due to its possible inhibitory action on pi3k and protein tyrosine kinases .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Methylsulfanyl)-4-morpholino1
Eigenschaften
IUPAC Name |
4-(2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-20-15-16-12-10-4-2-3-5-11(10)21-13(12)14(17-15)18-6-8-19-9-7-18/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMIOMUUDVCJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)N3CCOCC3)SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2832551.png)

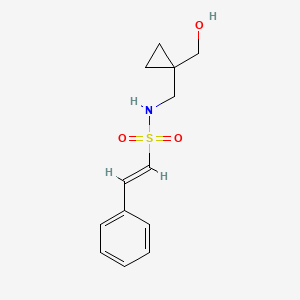
![Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate](/img/structure/B2832555.png)
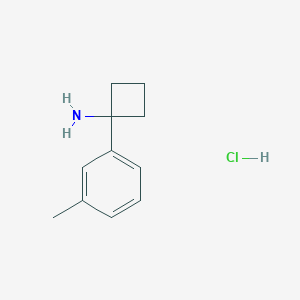
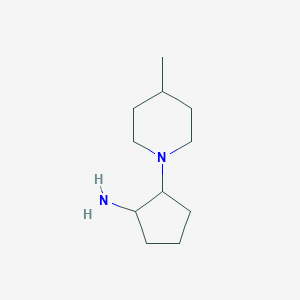

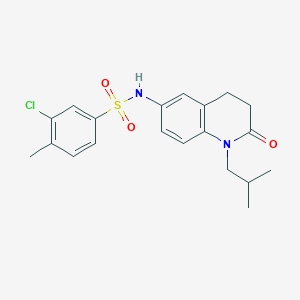
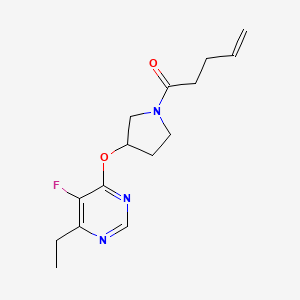
![2-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2832565.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propylurea](/img/structure/B2832566.png)
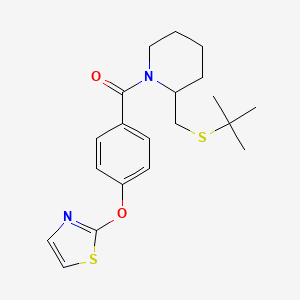
![2-[4-Phenyl-2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2832572.png)
